![molecular formula C16H23N3O4S2 B2458332 N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1235219-55-2](/img/structure/B2458332.png)
N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
The compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains a methylsulfonyl group and a methylthio group attached to a phenyl ring. These groups are often seen in various organic compounds and can contribute to the overall properties of the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, piperidine derivatives can be synthesized through intra- and intermolecular reactions . Additionally, protodeboronation of alkyl boronic esters has been reported as a method for synthesizing related compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring, a six-membered ring with one nitrogen atom, is a key structural feature .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the piperidine ring, methylsulfonyl group, and methylthio group could potentially participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperidine ring could contribute to its basicity, while the methylsulfonyl and methylthio groups could affect its polarity and reactivity .Scientific Research Applications
Synthesis and Biological Activity
Several studies have focused on the synthesis of biologically active compounds incorporating the piperidine nucleus, showing promise against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes. These compounds were synthesized through reactions involving benzenesulfonyl chloride with various electrophiles, indicating their potential in developing treatments for conditions related to enzyme dysregulation (Khalid et al., 2014).
Cyclin-dependent Kinase Inhibitors
Research into the development of cyclin-dependent kinase inhibitors highlights the use of piperidinoethylsulfides, indicating the compound's relevance in cancer research. By creating inhibitors for CDK2, this work contributes to understanding how to regulate cell cycle processes, which is crucial for cancer treatment strategies (Griffin et al., 2006).
Anti-bacterial Studies
Compounds bearing the piperidine nucleus and related structures have been synthesized and evaluated for their antibacterial properties. These studies reveal moderate to significant activity against both Gram-negative and Gram-positive bacteria, underscoring the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).
Analytical and Structural Chemistry
The structural analysis and NMR spectroscopic studies of compounds structurally related to "N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide" and their metal complexes provide insights into their potential applications in catalysis and material science. These studies contribute to understanding the complex interactions and stability of such compounds, which can be crucial for their application in various scientific fields (Mruk et al., 2020).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies have been conducted on piperidine derivatives to predict their efficiency as corrosion inhibitors on iron surfaces. This research indicates the potential of these compounds in protecting metals from corrosion, an important consideration in material science and engineering applications (Kaya et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S2/c1-24-14-6-4-3-5-13(14)18-16(21)15(20)17-11-12-7-9-19(10-8-12)25(2,22)23/h3-6,12H,7-11H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBACSVFFPPVDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide |
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